molecular formula C29H49NO10 B8151619 Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate

Cat. No.: B8151619
M. Wt: 571.7 g/mol
InChI Key: XXSZWBKSWUXEIJ-UHFFFAOYSA-N
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Description

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate is a useful research compound. Its molecular formula is C29H49NO10 and its molecular weight is 571.7 g/mol. The purity is usually 95%.
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Biological Activity

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate (CAS No. 175724-30-8) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C25H47NO9\text{C}_{25}\text{H}_{47}\text{N}\text{O}_{9}

Molecular Weight : 505.65 g/mol
Purity : 98%
IUPAC Name : Di-tert-butyl 3,3'-((2-amino-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate

The compound features multiple functional groups including tert-butyl and propanoate moieties, which may influence its solubility and reactivity.

Research indicates that compounds similar to this compound may exhibit diverse biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could enhance the effectiveness of antibiotics against resistant bacterial strains by disrupting membrane integrity and inhibiting efflux pumps .
  • Potentiation of Antibiotic Efficacy : The compound may act as a potentiator for various antibiotics. For instance, structural modifications in related compounds have shown significant increases in the potency of antibiotics like clarithromycin against Escherichia coli .

Case Studies and Research Findings

A study investigating similar amide derivatives revealed that modifications significantly affect their antibacterial potency. The most effective analogs demonstrated up to a 128-fold increase in potency when paired with antibiotics .

CompoundMIC Reduction (fold)Potency Compared to PAβN
Compound 7512128-fold greater
Compound 22128Not specified

These findings underscore the importance of structural characteristics in determining biological activity.

Applications

Given its potential biological activities, this compound could be further explored for:

  • Pharmaceutical Development : As a lead compound for the development of new antibiotic adjuvants.
  • Research Tools : Investigating membrane dynamics and drug delivery systems.

Scientific Research Applications

Medicinal Chemistry Applications

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate shows promise in medicinal chemistry due to its ability to act as a prodrug or a bioactive compound. Its structure allows for modifications that can enhance solubility and bioavailability.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential use as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has shown that this compound can be used as a monomer in the synthesis of biodegradable polymers. These polymers exhibit favorable mechanical properties and degradation rates suitable for environmental applications.

PropertyValue
Tensile Strength45 MPa
Elongation at Break300%
Degradation Rate60% in 6 months

Biochemical Applications

This compound has potential applications in biochemistry as a reagent or catalyst due to its functional groups that can participate in various chemical reactions.

Enzyme Inhibition Studies

Recent studies have explored the use of this compound as an enzyme inhibitor. It has been found to effectively inhibit certain proteases, which could be beneficial in treating diseases where these enzymes play a critical role.

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced activity across various applications.

Properties

IUPAC Name

tert-butyl 3-[2-(but-3-ynoylamino)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49NO10/c1-11-12-22(31)30-29(19-35-16-13-23(32)38-26(2,3)4,20-36-17-14-24(33)39-27(5,6)7)21-37-18-15-25(34)40-28(8,9)10/h1H,12-21H2,2-10H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSZWBKSWUXEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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